molecular formula C14H11N5O6 B3717580 3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA

3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA

Cat. No.: B3717580
M. Wt: 345.27 g/mol
InChI Key: VDTWMPQDRXLFCR-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylurea moiety linked to a hydroxy-dinitrophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with phenylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, to facilitate the formation of the Schiff base linkage . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties significantly.

    Substitution: The phenylurea moiety can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, and alkyl groups.

Scientific Research Applications

3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylurea moiety may also contribute to its activity by binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA is unique due to the combination of its phenylurea and hydroxy-dinitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O6/c20-13-9(6-11(18(22)23)7-12(13)19(24)25)8-15-17-14(21)16-10-4-2-1-3-5-10/h1-8,20H,(H2,16,17,21)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTWMPQDRXLFCR-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA
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3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA
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3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA
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3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA

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